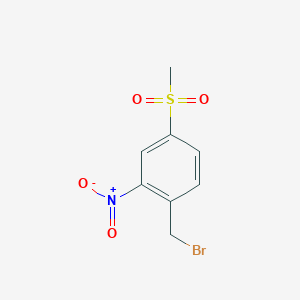

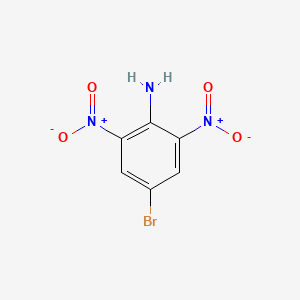

4-Bromo-2,6-dinitroaniline

Descripción general

Descripción

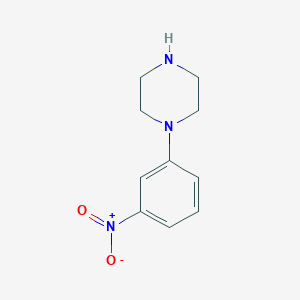

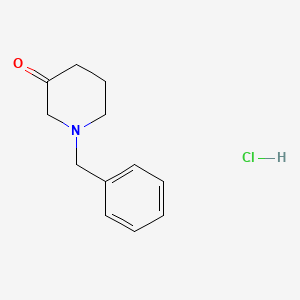

4-Bromo-2,6-dinitroaniline (BNA) is a chemical compound that has been identified as a domestic-dust pollutant in urban environments. It is known for its deleterious atmospheric effects and has been the subject of various studies to understand its behavior and interactions, particularly with atmospheric components such as OH radicals .

Synthesis Analysis

The synthesis of derivatives of this compound has been explored in several studies. For instance, the synthesis of 2,6-dialkyl-4-bromoaniline was achieved by reacting 2,6-dimethylaniline and 2,6-diisopropylaniline with liquid bromine. The reaction conditions, such as temperature and time, were carefully controlled to optimize the yield, which was reported to be 67% for the dimethyl derivative and 64% for the diisopropyl derivative . Additionally, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol was conducted through a reaction involving 5-bromosalicylaldehyde and 4,5-dinitro-1,2-diaminephenylene, with the possibility of further conversion through a cyclization reaction .

Molecular Structure Analysis

The molecular structure of BNA and its derivatives has been characterized using various spectroscopic methods. For example, the structure of 2,6-dialkyl-4-bromoaniline was confirmed by 1H NMR spectroscopy . Similarly, the structure of synthesized compounds related to BNA, such as 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol, was confirmed using UV-Vis, IR, 1H NMR, and mass spectrometry, with theoretical calculations aiding in the study of the conversion process .

Chemical Reactions Analysis

The atmospheric oxidation mechanism and kinetics of BNA by OH radicals have been theoretically studied to understand its environmental impact. The study explored various reaction pathways, including OH addition to different carbon atoms and H-atom abstraction from the -NH2 group and carbon atoms. The OH-addition reaction was found to be energetically more favorable, leading to several possible end products, such as different hydroperoxy and nitro-cyclohexadienol derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of BNA derivatives have been investigated to some extent. For instance, the thermal and kinetic data of the diazotisation of 6-bromo-2,4-dinitroaniline (BDNA) with nitrosylsulphuric acid were recorded using reaction calorimetry. It was observed that the water content of the reaction mass increased during the reaction, which led to an acceleration of the rate . This information is crucial for understanding the reactivity and stability of BNA derivatives under different conditions.

Aplicaciones Científicas De Investigación

Enzyme-Linked Immunosorbent Assays (ELISAs) in Environmental Monitoring

4-Bromo-2,6-dinitroaniline (BDNA) is recognized in the development of sensitive ELISAs for detecting nitroaniline compounds in environmental samples. These assays are critical for monitoring environmental contamination by substances like BDNA and are particularly effective in analyzing water and soil samples for such contaminants (Krämer, Forster, & Kremmer, 2008).

Reproductive Toxicity in Environmental Species

A study on zebrafish revealed that multigenerational exposure to BDNA at environmentally relevant levels causes reproductive toxicity. This research provides insight into the potential long-term ecological impacts of BDNA, emphasizing the need for careful monitoring and management of such compounds in the environment (Xie et al., 2019).

Thermal and Kinetic Data in Chemical Reactions

Research on the diazotization of BDNA with nitrosylsulphuric acid provides valuable thermal and kinetic data essential for understanding and optimizing chemical reactions involving this compound. This knowledge is crucial for industries that use BDNA in various chemical syntheses (Woersdoerfer, 1993).

Atmospheric Oxidation Mechanism and Kinetics

A theoretical study explored the oxidation of BDNA by OH radicals, highlighting its role as a domestic-dust pollutant in urban environments. Understanding the atmospheric oxidation mechanisms of BDNA is vital for assessing its environmental and health impacts (Gnanaprakasam et al., 2019).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Bromo-2,6-dinitroaniline, also known as BDNA, is a mutagenic aromatic amine . It primarily targets tubulin proteins and inhibits the growth of shoots and roots in plants . It’s also known to affect non-target organisms, including invertebrates and vertebrates .

Mode of Action

BDNA interacts with its targets by binding to tubulin proteins, which disrupts the normal function of these proteins and inhibits plant growth . In non-target organisms, BDNA can cause cytotoxicity, genotoxicity, and activate oxidative stress pathways .

Biochemical Pathways

BDNA affects several biochemical pathways. Transcriptomic and metabolomic analyses have revealed broad perturbations in gene transcripts and metabolites involved in the representative pathways of liver inflammation, steatosis, and cholestasis . It also affects processes related to apoptosis, development, and DNA damage .

Pharmacokinetics

BDNA is rapidly cleared by metabolism to 13 metabolites, which are excreted in urine (62%) and feces (33%) . The whole-body half-life of BDNA is approximately 7 hours . After 28 days of oral administration, 100 mg/kg BDNA significantly triggered hepatotoxicity, upregulated toxicity indicators, and induced systemic inflammation, dyslipidemia, and bile acid (BA) synthesis .

Result of Action

The molecular and cellular effects of BDNA’s action include cytotoxicity, genotoxicity, and activation of oxidative stress pathways . It also causes alterations of physiological, metabolic, morphological, developmental, and behavioral traits . In zebrafish, continuous exposure to BDNA causes alterations in gene transcription in the early life stages and reproductive dysfunction in the F1 generation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BDNA. For instance, BDNA is identified as a domestic-dust pollutant in urban environments . It can enter the environment during production processes of certain compounds . Workers involved in the use of BDNA as chemical intermediates may be exposed through inhalation of dust and dermal contact .

Propiedades

IUPAC Name |

4-bromo-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUAAKYBFINVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395863 | |

| Record name | 4-bromo-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62554-90-9 | |

| Record name | 4-bromo-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural information about 4-Bromo-2,6-dinitroaniline can be obtained from the crystallographic study?

A1: The research article primarily focuses on elucidating the crystal structure of N,3-Dimethyl-4-bromo-2,6-dinitroaniline []. While it doesn't explicitly detail the structure of this compound itself, the study provides valuable insights into the arrangement of atoms and the bonding patterns within a closely related molecule. This information can be valuable for researchers interested in understanding the structure-property relationships of similar compounds, including this compound. Further computational studies could utilize this information as a starting point for modeling the parent compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)